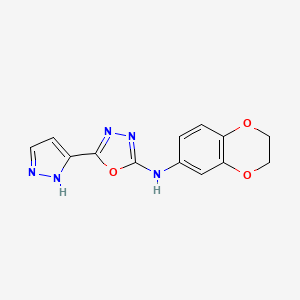![molecular formula C6H4N2OS B4333660 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 32278-54-9](/img/structure/B4333660.png)
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Vue d'ensemble
Description
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one represents a class of heterocyclic compounds that have been extensively studied for their synthesis methods, structural characteristics, and potential applications in various fields due to their unique chemical properties.
Synthesis Analysis
The regioselective synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones can be achieved through nucleophilic addition of thiazol-2-amines to Morita–Baylis–Hillman adduct acetates, followed by cyclization and a thermo-sigmatropic shift procedure under solvent-free and base-free conditions, yielding good to excellent yields with high regioselectivity (Zhong et al., 2009). Another method involves the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, carried out with heating in various solvents in the presence of triethylamine (Elokhina et al., 1996).
Molecular Structure Analysis
The molecular structure of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, such as 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, was established by X-ray structural analysis, providing detailed insight into the compound's crystalline structure and confirming the effectiveness of synthesis methods (Elokhina et al., 1996).
Chemical Reactions and Properties
The chemical properties of 5H-thiazolo[3,2-a]pyrimidin-5-ones include their ability to undergo various reactions such as alkylation, cyclization, and domino reactions. These reactions are crucial for the synthesis of complex derivatives with potential biological activities (Castagnolo et al., 2009).
Applications De Recherche Scientifique
Antibacterial and Antitubercular Activities
5H-Thiazolo[3,2-a]pyrimidin-5-ones have been synthesized and evaluated for their potential antibacterial and antitubercular activities. The synthesis involves thiophene ring closure and various modifications to produce compounds with significant antibacterial and antitubercular properties (Cai et al., 2016).
Synthesis Methodologies
The compound has been synthesized through various methods, including regioselective synthesis from Morita-Baylis-Hillman adduct acetates under solvent-free and base-free conditions, demonstrating good to excellent yields with high regioselectivity (Zhong et al., 2009).
Antiproliferative Activity and Molecular Docking
A class of thiazole/benzothiazole fused pyranopyrimidine derivatives, including 5H-thiazolo[3,2-a]pyrimidin-5-ones, have shown antiproliferative activity against various cancer cell lines. Molecular docking studies indicate these molecules bind selectively in the colchicine binding site of tubulin polymer, suggestingtheir potential as anticancer agents (Nagaraju et al., 2020).
Efficient Synthesis under Microwave Irradiation
An efficient synthesis method of new thiazolopyrimidinones, including 5H-thiazolo[3,2-a]pyrimidin-5-ones, under microwave irradiation has been developed. This method provides a way to produce potentially bioactive compounds efficiently (Djekou et al., 2006).
Synthesis and Biological Evaluation as 5-HT2A Receptor Antagonists
Novel derivatives of 5H-thiazolo[3,2-a]pyrimidin-5-ones have been synthesized and evaluated as 5-HT2A receptor antagonists. These compounds were tested for their antagonistic activity, revealing their potential in neurological applications (Awadallah, 2008).
Mécanisme D'action
Target of Action
5H-Thiazolo[3,2-a]pyrimidin-5-one, also known as 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, has been found to interact with several targets. It has been evaluated for its antagonistic activity on 5-HT2A receptors . These receptors are a subtype of the serotonin receptors and play a significant role in the neurotransmission of serotonin in the central nervous system .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to sulfonic acid derivatives occurs .
Biochemical Pathways
The compound affects several biochemical pathways. As a potential purine antagonist, it can interfere with the functioning of biologically active molecules . It has been associated with a diverse range of biological activities such as anti-inflammatory, antihypertensive, antifungal, antibacterial, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, antitubercular, glutamate receptor antagonistic, and group II metabotropic glutamate receptor antagonist activities .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. Some derivatives of 5H-Thiazolo[3,2-a]pyrimidin-5-one have shown significant antibacterial and antitubercular activities . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its diverse range of biological activities .
Action Environment
The action of 5H-Thiazolo[3,2-a]pyrimidin-5-one can be influenced by various environmental factors. Factors such as temperature can affect the compound’s synthesis and cyclization reactions Additionally, the compound’s stability, efficacy, and action may be influenced by the biological environment in which it is present
Propriétés
IUPAC Name |
[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZROEGYRDHMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N(C1=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300584 | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32278-54-9 | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32278-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic route to obtain 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives?
A1: A common method involves reacting 2-aminothiazoles with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) [, ]. This method offers a direct route to the desired compounds. Alternatively, a two-step approach can be employed. First, 2-aminothiazoles are condensed with ethyl acetoacetate to form Schiff bases. Subsequently, these Schiff bases are cyclized using PPA and phosphorus oxychloride (POCl3) to yield the final this compound derivatives [].
Q2: Can you provide an example of a specific this compound derivative synthesis?
A2: Certainly. One example focuses on synthesizing 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones []. These derivatives are synthesized by reacting 3-(2-amino-4-thiazolyl)coumarins with ethyl acetoacetate, utilizing either the one-step PPA-mediated reaction or the two-step Schiff base formation followed by cyclization.
Q3: Are there alternative synthetic approaches for this compound derivatives?
A3: While the provided research focuses on utilizing ethyl acetoacetate, the reaction principle could potentially be extended to other β-keto esters. Exploring various β-keto esters with different substituents could lead to the synthesis of a broader range of this compound derivatives with diverse structural features.
Q4: What analytical techniques are employed to confirm the structure of the synthesized compounds?
A4: The synthesized this compound derivatives are typically characterized using a combination of analytical and spectral data []. This includes techniques such as elemental analysis to confirm the molecular formula, and spectroscopic methods like IR, NMR (1H and 13C), and mass spectrometry to elucidate the structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4333580.png)
![1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333588.png)
![1-(2-chlorobenzyl)-3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333590.png)
![1-(4-fluorobenzyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333594.png)

![2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B4333625.png)
![9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333629.png)
![9-(3,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333634.png)
![2-(methylthio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333642.png)
![N-(3,5-dichlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B4333647.png)
![1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene](/img/structure/B4333648.png)


![3-nitro-1'-phenyl-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333682.png)